molecular formula C8H7F3O B8674599 Benzeneethanol, 2,3,6-trifluoro- CAS No. 114152-24-8

Benzeneethanol, 2,3,6-trifluoro-

Cat. No.: B8674599
CAS No.: 114152-24-8
M. Wt: 176.14 g/mol
InChI Key: OVLNHUHKVMDBNI-UHFFFAOYSA-N
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Description

Benzeneethanol, 2,3,6-trifluoro- is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethyl alcohol moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which can influence its reactivity and interactions in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanol, 2,3,6-trifluoro- typically involves the introduction of the trifluorophenyl group into an ethyl alcohol framework. One common method is through the reaction of 2,3,6-trifluorobenzyl chloride with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, yielding the desired alcohol.

Industrial Production Methods

Industrial production of Benzeneethanol, 2,3,6-trifluoro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol, 2,3,6-trifluoro- undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The trifluorophenyl group can be reduced under specific conditions to modify its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 2-(2,3,6-Trifluorophenyl)acetaldehyde or 2-(2,3,6-Trifluorophenyl)acetic acid.

    Reduction: Formation of partially or fully reduced trifluorophenyl derivatives.

    Substitution: Formation of various substituted trifluorophenyl ethyl alcohol derivatives.

Scientific Research Applications

Benzeneethanol, 2,3,6-trifluoro- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzeneethanol, 2,3,6-trifluoro- involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The ethyl alcohol moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Trifluorophenylacetic acid
  • 2,3,6-Trifluorobenzyl alcohol
  • 2,2,2-Trifluoroethanol

Uniqueness

Benzeneethanol, 2,3,6-trifluoro- is unique due to the combination of the trifluorophenyl group and the ethyl alcohol moiety. This combination imparts distinct chemical and physical properties, such as increased acidity and reactivity, compared to similar compounds. The presence of multiple fluorine atoms also enhances its stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

114152-24-8

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

2-(2,3,6-trifluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,12H,3-4H2

InChI Key

OVLNHUHKVMDBNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCO)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (0.8 g) is suspended in dry diethyl ether (5 ml) and the mixture is stirred. To the mixture is added dropwise a solution of 2-(2,3,6-trifluorophenyl)acetic acid (2.0 g) in dry diethyl ether (15 ml), and the mixture is refluxed for 30 minutes. To the reaction mixture are added water (0.8 ml), 10% aqueous sodium hydroxide (0.8 ml) and water (1.6 ml) in this order, and the mixture is stirred at room temperature. To the mixture is added diethyl ether (10 ml), and the resulting precipitates are separated by filtration and washed with tetrahydrofuran. The washing liquid and the filtrate are combined and then concentrated under reduced pressure to give 2-(2,3,6-trifluorophenyl)ethyl alcohol (1.9 g), as colorless oil.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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